molecular formula C4H7ClN4O B12063244 CDKi hydrochloride

CDKi hydrochloride

Cat. No.: B12063244
M. Wt: 162.58 g/mol
InChI Key: KEFSYBXFZWLDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDKi hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression in eukaryotic cells. This compound has shown significant inhibitory activity against various tumor types both in vitro and in vivo, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDKi hydrochloride involves the formation of a pyrimidine core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CDKi hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the pyrimidine core can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

CDKi hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

CDKi hydrochloride exerts its effects by selectively inhibiting the activity of cyclin-dependent kinases. These kinases play a crucial role in regulating the cell cycle by phosphorylating specific target proteins. By inhibiting CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDK1, CDK2, CDK4, and CDK9, among others .

Comparison with Similar Compounds

CDKi hydrochloride is unique in its selectivity and potency compared to other CDK inhibitors. Similar compounds include:

This compound stands out due to its broad spectrum of activity and its potential for use in combination therapies to overcome resistance mechanisms .

Properties

Molecular Formula

C4H7ClN4O

Molecular Weight

162.58 g/mol

IUPAC Name

2,4-diaminopyrimidin-5-ol;hydrochloride

InChI

InChI=1S/C4H6N4O.ClH/c5-3-2(9)1-7-4(6)8-3;/h1,9H,(H4,5,6,7,8);1H

InChI Key

KEFSYBXFZWLDQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)O.Cl

Origin of Product

United States

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